Ammonium disodium amminepentakis(cyano-C)ferrate(3-)

Description

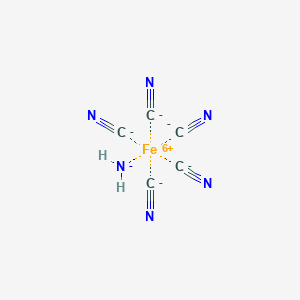

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) (CAS: 36682-41-4) is a coordination complex with the molecular formula C₅H₇FeN₇Na₂ and a molecular weight of 266.98 g/mol . Its structure consists of a central iron(III) ion coordinated by five cyano (CN⁻) ligands and one ammine (NH₃) ligand, balanced by ammonium (NH₄⁺) and sodium (Na⁺) counterions. This compound is primarily utilized as a biochemical reagent in life science research due to its stability in aqueous solutions and unique redox properties .

Properties

IUPAC Name |

azanide;iron(6+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAAWYWJSUPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36682-41-4, 14099-05-9 | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Ammonium disodium amminepentakis(cyano-C)ferrate(3-), also known as azanide;iron(6+);pentacyanide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research. .

Biological Activity

Ammonium disodium amminepentakis(cyano-C)ferrate(3-), also known as a variant of ferric ammonium ferrocyanide, is a complex compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : The compound's chemical formula is represented as .

Molecular Structure : The structure consists of iron coordinated to five cyanide ligands and an ammine group, contributing to its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that ammonium disodium amminepentakis(cyano-C)ferrate(3-) exhibits antimicrobial activity , making it a candidate for applications in infection control. Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting potential use in pharmaceuticals and agricultural applications.

- Case Study : A study published in the Journal of Applied Microbiology demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Activity

The compound has also been investigated for its cytotoxic effects on cancer cells . Preliminary studies indicate that it may induce apoptosis in certain tumor cell lines.

- Research Findings : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with ammonium disodium amminepentakis(cyano-C)ferrate(3-) resulted in a significant reduction in cell viability, with IC50 values around 50 µM. The proposed mechanism involves oxidative stress and activation of caspase pathways.

The biological activity of ammonium disodium amminepentakis(cyano-C)ferrate(3-) can be attributed to several mechanisms:

- Metal Ion Interaction : The iron center can interact with biological molecules, altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, affecting overall cell function.

Toxicity and Safety Profile

Despite its potential benefits, the toxicity profile of ammonium disodium amminepentakis(cyano-C)ferrate(3-) is critical for its safe application. Studies have shown:

- Toxicological Data : Acute toxicity tests indicate that high doses can lead to adverse effects, including liver and kidney damage in animal models. Therefore, careful dosing is essential for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level | Applications |

|---|---|---|---|

| Ammonium Disodium Amminepentakis(cyano-C)ferrate(3-) | Antimicrobial, Antitumor | Moderate | Pharmaceuticals |

| Ferric Ammonium Ferrocyanide | Antimicrobial | Low | Water purification |

| Ammonium Hexacyanoferrate(II) | Antioxidant | Low | Food preservation |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFeNNa

- Molecular Weight : 266.98 g/mol

- Structure : The compound features a central iron atom coordinated by five cyanide groups and an ammonia ligand, contributing to its distinctive chemical behavior.

Analytical Chemistry

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) is utilized as a reagent in various analytical methods:

- Spectrophotometric Determination : It is particularly effective in the spectrophotometric determination of chloramphenicol and its esters. The compound reacts with reduced forms of aromatic nitro compounds to produce colored products that can be quantitatively analyzed using the Beer-Lambert law.

- Complexation Reactions : The ability of this compound to form stable complexes with transition metals makes it useful in detecting metal ions in environmental samples. These complexes can enhance the sensitivity of detection methods, allowing for trace analysis of contaminants .

Biological Applications

The coordination chemistry of ammonium disodium amminepentakis(cyano-C)ferrate(3-) has potential implications in biological systems:

- Enzyme Inhibition Studies : Research indicates that its unique structure may allow it to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways. This property could be explored for therapeutic applications.

- Metal Ion Homeostasis : The compound's ability to form complexes with various metal ions suggests it could play a role in studies related to metal ion transport and homeostasis in biological systems .

Industrial Applications

In industrial contexts, ammonium disodium amminepentakis(cyano-C)ferrate(3-) finds applications due to its reactivity and stability:

- Synthesis of Organic Compounds : It is employed in the synthesis of substituted aromatic amines, which are important intermediates in the production of dyes, pharmaceuticals, and agrochemicals.

- Catalysis : The compound's unique coordination environment may also lend itself to catalytic processes in organic synthesis, particularly in reactions requiring metal catalysts .

Case Study 1: Spectrophotometric Analysis of Chloramphenicol

A study demonstrated the effectiveness of ammonium disodium amminepentakis(cyano-C)ferrate(3-) in determining chloramphenicol concentrations in pharmaceutical formulations. By reducing chloramphenicol with zinc and reacting it with the ferrate complex, researchers achieved a colorimetric response that facilitated accurate quantification within complex mixtures.

Case Study 2: Enzyme Interaction Studies

Research exploring the interaction between this ferrate complex and specific enzymes highlighted its potential as a biochemical tool. The study focused on enzyme kinetics, revealing that the compound could inhibit enzyme activity at certain concentrations, suggesting avenues for drug development targeting enzyme-related diseases.

Comparison with Similar Compounds

Structural and Compositional Differences

The following table summarizes key structural and compositional differences between the target compound and analogous coordination complexes:

Key Observations:

Coordination Environment: The target compound features ammine and cyano ligands, distinguishing it from hexacyanoferrates (six CN⁻ ligands) and nitroprusside (NO ligand). This unique coordination may enhance its binding specificity in biochemical systems . Sodium nitroprusside contains a nitrosyl (NO) ligand, enabling nitric oxide release, which is critical for its vasodilatory effects .

Counterion Effects :

- Ammonium and sodium counterions in the target compound improve water solubility, making it suitable for aqueous-based research. In contrast, tetrabutylammonium salts are lipophilic, favoring organic solvents .

- Prussian Blue’s lack of soluble counterions renders it insoluble, ideal for sequestering heavy metals in the gastrointestinal tract .

Oxidation States :

- The target compound contains iron in the +3 oxidation state , similar to sodium ferricyanide. Prussian Blue contains mixed iron oxidation states (Fe²⁺ and Fe³⁺), enabling redox activity .

Physicochemical Properties

Notes:

Q & A

Basic Question: What are the established synthesis methods for ammonium disodium amminepentakis(cyano-C)ferrate(3−), and how can purity be optimized?

Methodological Answer:

The synthesis typically involves controlled precipitation using stoichiometric reactions between sodium nitroprusside derivatives and ammonium salts under inert atmospheres to prevent oxidation. For purity optimization:

- Use ACS reagent-grade precursors (e.g., ammonium phosphate or sodium cyanide) to minimize impurities .

- Employ slow crystallization in acidic media (pH 5–6) to enhance crystal lattice integrity .

- Monitor reaction progress via UV-Vis spectroscopy to track Fe(CN)₆³⁻ formation (absorption at ~420 nm) .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve the octahedral geometry of the Fe(CN)₆³⁻ core and Na+/NH₄⁺ coordination patterns. Compare with structurally analogous cyanoferrates (e.g., barium nitroprusside) to validate bond lengths .

- Infrared (IR) Spectroscopy: Identify ν(C≡N) stretching modes (2100–2150 cm⁻¹) and NH₄⁺ deformation bands (1400–1500 cm⁻¹) to confirm ligand integrity .

- Mössbauer Spectroscopy: Probe the oxidation state of Fe and electronic environment shifts under varying temperatures .

Advanced Question: How can the electronic configuration of the Fe center be experimentally determined, and what implications does it have for reactivity?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Measure Fe K-edge spectra to differentiate between low-spin Fe(III) (d⁵ configuration) and potential mixed-valence states. Pair with DFT calculations to correlate edge energies with ligand-field splitting .

- Cyclic Voltammetry: Assess redox behavior in aqueous media (e.g., −0.5 to +1.0 V vs. Ag/AgCl) to identify Fe(III/II) transitions. Anomalous peaks may indicate ligand dissociation or solvent interactions .

Advanced Question: What mechanistic insights exist for its role in catalytic processes, such as NO release or electron transfer?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR): Detect transient radicals during NO release from the ammine ligand under UV irradiation. Compare with nitroprusside analogs to infer Fe–NO bond stability .

- Stopped-Flow Kinetics: Quantify electron-transfer rates in redox reactions (e.g., with ascorbate) using pseudo-first-order conditions. Variations in rate constants may reflect steric effects from NH₄⁺/Na⁺ counterions .

Advanced Question: How do environmental conditions (pH, temperature) influence its stability, and how can decomposition pathways be mitigated?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Track mass loss between 100–300°C to identify dehydration (H₂O loss) and cyanide ligand dissociation (CN⁻ release). Stabilize by storing in anhydrous, dark conditions .

- pH-Dependent Stability Studies: Use HPLC to monitor decomposition products (e.g., free CN⁻) at pH < 4 (protonation of ammine ligands) or pH > 9 (hydrolysis of Fe–CN bonds). Buffered solutions (pH 6–8) minimize degradation .

Data Contradiction Analysis: How to resolve discrepancies in reported magnetic susceptibility values across studies?

Methodological Answer:

- Standardize Measurement Protocols: Ensure consistent sample preparation (e.g., degassing to remove O₂, which can oxidize Fe) and use SQUID magnetometry at 2–300 K .

- Cross-Validate with Computational Models: Apply ligand-field theory to predict magnetic moments. Deviations >10% may indicate impurity phases or incomplete ligand coordination .

Methodological Innovation: What computational approaches are suitable for modeling its interaction with biological or environmental matrices?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Parameterize force fields using crystallographic data to predict adsorption on clay minerals or protein surfaces. Focus on Na⁺/NH₄⁺ ion mobility in aqueous systems .

- Density Functional Theory (DFT): Calculate binding energies for CN⁻ substitution reactions (e.g., with SCN⁻ or NO₂⁻) to assess environmental persistence. Compare with experimental kinetics for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.